An In-Depth Technical Guide to the Putative Mechanism of Action for Dimethyl[3-(piperidin-4-yloxy)propyl]amine in Neurological Models
An In-Depth Technical Guide to the Putative Mechanism of Action for Dimethyl[3-(piperidin-4-yloxy)propyl]amine in Neurological Models
Abstract
This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS 883532-64-7), within the context of neurological models. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally analogous compounds to propose and detail plausible biological targets and pathways. We present a framework for the empirical validation of these hypotheses, including detailed experimental protocols and data interpretation strategies, tailored for researchers, scientists, and drug development professionals. This guide is designed to serve as a foundational resource for initiating research into the neurological activity of this and related chemical entities.
Introduction and Chemical Profile
Dimethyl[3-(piperidin-4-yloxy)propyl]amine is a small molecule featuring a piperidine ring linked via an ether to a dimethylated propylamine chain. This structural motif is prevalent in a variety of centrally active compounds, suggesting a potential for interaction with neurological targets.
Chemical Structure:
Caption: 2D Chemical Structure of Dimethyl[3-(piperidin-4-yloxy)propyl]amine.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C10H22N2O | - |
| Molecular Weight | 186.29 g/mol | - |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
The predicted physicochemical properties suggest that Dimethyl[3-(piperidin-4-yloxy)propyl]amine has characteristics amenable to crossing the blood-brain barrier, a prerequisite for central nervous system activity.
Postulated Mechanisms of Action Based on Structural Homology
Based on an analysis of its core structure, we postulate three primary, testable hypotheses for the mechanism of action of Dimethyl[3-(piperidin-4-yloxy)propyl]amine in neurological models.
Hypothesis 1: Histamine H3 Receptor Antagonism
The piperidinyl-oxy-alkylamine scaffold is a classic pharmacophore for histamine H3 receptor (H3R) antagonists.[1][2] H3Rs are presynaptic autoreceptors and heteroreceptors that negatively regulate the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1] Antagonism of H3Rs can therefore enhance the release of these neurotransmitters, a mechanism with therapeutic potential in cognitive disorders like Alzheimer's disease and ADHD.[1]
Proposed Signaling Pathway:
Caption: Hypothesized H3R Antagonism by the Compound.
Hypothesis 2: Dopamine Transporter (DAT) Inhibition
N-substituted 4-alkoxypiperidines have been identified as potent inhibitors of the dopamine transporter (DAT).[3] DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. Inhibition of DAT leads to increased synaptic dopamine levels, a mechanism associated with stimulant and antidepressant effects.
Proposed Experimental Workflow:
Caption: Experimental Workflow for Validating DAT Inhibition.
Hypothesis 3: Sigma-1 Receptor (σ1R) Agonism
The piperidine moiety is a common feature in ligands for sigma receptors.[4] The σ1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which modulates calcium signaling, ion channel function, and neuronal survival. σ1R agonists have shown neuroprotective effects in models of neurodegenerative diseases and neuropathic pain.[4]
Methodologies for Mechanistic Validation
To empirically test the aforementioned hypotheses, a series of in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for these investigations.
In Vitro Protocol: Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Dimethyl[3-(piperidin-4-yloxy)propyl]amine for the human histamine H3 receptor.
Materials:
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HEK-293 cells stably expressing human H3 receptors.
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Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
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Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
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Radioligand: [³H]Nα-methylhistamine.
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Test compound: Dimethyl[3-(piperidin-4-yloxy)propyl]amine.
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Reference compound: Thioperamide.
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96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Prepare cell membranes from HEK-293-hH3R cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Perform a protein concentration assay (e.g., Bradford) to determine the membrane protein concentration.
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In a 96-well plate, add in triplicate:
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Assay buffer.
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A fixed concentration of [³H]Nα-methylhistamine.
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Increasing concentrations of the test compound or reference compound.
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Cell membrane preparation.
-
-
Incubate the plates at 25°C for 60 minutes with gentle agitation.
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Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold assay buffer.
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Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
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Analyze the data using non-linear regression to determine the Ki (inhibitory constant).
In Vivo Protocol: Assessment of Cognitive Enhancement in a Mouse Model
This protocol outlines the use of the Morris Water Maze to assess the effects of the test compound on spatial learning and memory in a scopolamine-induced amnesia model in mice.
Animals and Treatment:
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Male C57BL/6 mice, 8-10 weeks old.
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Test compound administered intraperitoneally (i.p.) at various doses.
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Scopolamine (1 mg/kg, i.p.) to induce cognitive impairment.
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Vehicle control group.
Morris Water Maze Procedure:
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Acquisition Phase (4 days):
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Mice are trained to find a hidden platform in a circular pool of opaque water.
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Four trials per day are conducted, with the mouse starting from a different quadrant each time.
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The latency to find the platform is recorded.
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30 minutes prior to the first trial each day, administer the test compound or vehicle. 20 minutes later, administer scopolamine.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
Mice are allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis:
-
Analyze escape latencies during the acquisition phase using a two-way ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.
Summary and Future Directions
Dimethyl[3-(piperidin-4-yloxy)propyl]amine presents an intriguing chemical structure with the potential for significant neurological activity. While direct evidence of its mechanism of action is currently lacking, a rational, hypothesis-driven approach based on structural analogy provides a clear path forward for its characterization. The proposed primary targets for investigation are the histamine H3 receptor, the dopamine transporter, and the sigma-1 receptor.
The experimental protocols detailed in this guide offer a robust framework for elucidating the compound's pharmacological profile. Successful validation of any of these hypotheses would warrant further investigation into its therapeutic potential for a range of neurological and psychiatric disorders. Future studies should also include comprehensive ADME-Tox profiling and investigation in more complex disease models.
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